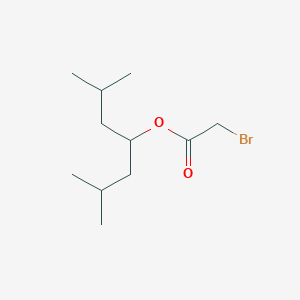![molecular formula C28H40N2O8 B14733246 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol CAS No. 6624-12-0](/img/structure/B14733246.png)
1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, and morpholinylmethyl groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol involves multiple steps, typically starting with the preparation of the phenyl ring derivatives. The ethoxy and hydroxy groups are introduced through specific reactions, followed by the attachment of the morpholinylmethyl groups. The final step involves the formation of the ethane-1,2-diol backbone, which links the two phenyl rings. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use .
Chemical Reactions Analysis
1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy and morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxy and morpholinylmethyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects .
Comparison with Similar Compounds
1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol can be compared with similar compounds such as:
1,2-Bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol: Similar in structure but with methoxy groups instead of ethoxy and morpholinylmethyl groups.
1,2-Bis(3-methylphenyl)ethane-1,2-diol:
Properties
CAS No. |
6624-12-0 |
|---|---|
Molecular Formula |
C28H40N2O8 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1,2-bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C28H40N2O8/c1-3-37-23-15-19(13-21(25(23)31)17-29-5-9-35-10-6-29)27(33)28(34)20-14-22(18-30-7-11-36-12-8-30)26(32)24(16-20)38-4-2/h13-16,27-28,31-34H,3-12,17-18H2,1-2H3 |
InChI Key |
KQZLIAOUPDWSKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CN2CCOCC2)C(C(C3=CC(=C(C(=C3)OCC)O)CN4CCOCC4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



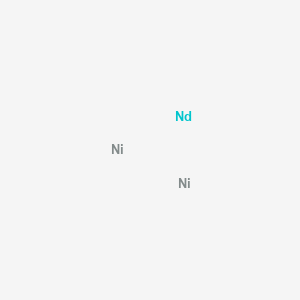

![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

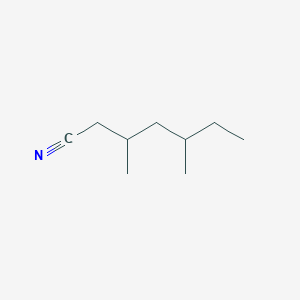
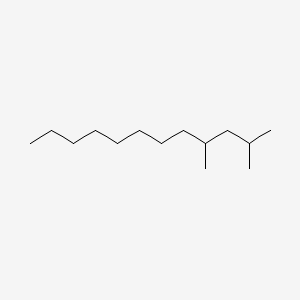



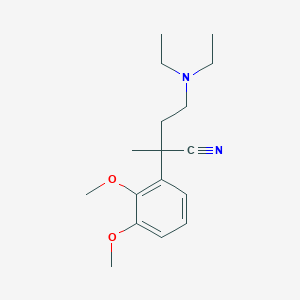

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
